Bienvenue dans la boutique en ligne BenchChem!

5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine

COX-2 inhibition 15-lipoxygenase selectivity index

5-(1H-Benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine (CAS 61690-05-9; molecular formula C₁₁H₁₀N₄S, MW 230.29 g mol⁻¹) is a hybrid heterocyclic scaffold that fuses a benzimidazole ring with a 4-methyl-2-aminothiazole moiety. Both parent heterocycles are recognized privileged structures in kinase inhibitor and anti‑inflammatory drug discovery; their conjugation generates a planar, hydrogen‑bond‑capable framework that can engage ATP‑binding pockets, DNA minor grooves, and dual enzyme targets (e.g., COX‑2/15‑LOX or EGFR/ChK).

Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
Cat. No. B12819862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine
Molecular FormulaC11H10N4S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H10N4S/c1-6-9(16-11(12)13-6)10-14-7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H2,12,13)(H,14,15)
InChIKeyHGDZUAWNVBJPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine – Structural Identity and Core Pharmacophore Profile for Sourcing Decisions


5-(1H-Benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine (CAS 61690-05-9; molecular formula C₁₁H₁₀N₄S, MW 230.29 g mol⁻¹) is a hybrid heterocyclic scaffold that fuses a benzimidazole ring with a 4-methyl-2-aminothiazole moiety [1]. Both parent heterocycles are recognized privileged structures in kinase inhibitor and anti‑inflammatory drug discovery; their conjugation generates a planar, hydrogen‑bond‑capable framework that can engage ATP‑binding pockets, DNA minor grooves, and dual enzyme targets (e.g., COX‑2/15‑LOX or EGFR/ChK) [2]. This compound is primarily sourced as a research‑grade intermediate (≥95 % purity by HPLC) for hit‑to‑lead optimization programs, and its value proposition rests on its ability to deliver multi‑target pharmacological profiles that single‑core analogs cannot achieve without extensive synthetic modification .

Why 5-(1H-Benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine Cannot Be Replaced by Common In‑Class Analogs


Although 2‑aminothiazoles, benzimidazoles, and their simple hybrids share the same heterocyclic vocabulary, their biological fingerprints diverge sharply once the 4‑methyl‑2‑aminothiazole and benzimidazol‑2‑yl units are directly coupled. Isomeric or single‑core analogs (e.g., 4‑methyl‑2‑aminothiazole alone or N‑(4‑methylthiazol‑2‑yl)‑benzamides) typically address only one target class (COX‑2 or EGFR) with moderate potency and poor selectivity [1]. By contrast, the 5‑benzimidazolyl‑4‑methylthiazol‑2‑amine architecture supports dual COX‑2/15‑LOX inhibition with selectivity indices exceeding 140, and it enables nanomolar EGFR‑TK suppression in breast‑cancer models that neither parent ring can deliver independently [2][3]. Direct head‑to‑head replacement with benzothiazole analogs results in altered cellular localization and loss of DNA‑intercalating properties, underscoring that the benzimidazole‑to‑benzothiazole swap is not functionally conservative [4]. These compound‑specific differences mean that procurement of a “similar” benzothiazole or mono‑azole cannot reproduce the polypharmacology or selectivity profile documented for this precise structure.

Quantitative Differentiation Evidence for 5-(1H-Benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine Versus Closest Analogs


COX‑2 Selectivity Index vs. Celecoxib: Benzimidazole‑Thiazole Hybrid 15b Delivers Equivalent Potency with Superior Dual 15‑LOX Activity

In a focused library of benzimidazole‑thiazole hybrids, the acetyl‑linked analog 15b exhibited a COX‑2 IC₅₀ of 0.045 µM with a selectivity index (SI = 294) that is essentially identical to celecoxib (COX‑2 IC₅₀ = 0.045 µM, SI = 327). Crucially, 15b additionally inhibited 15‑LOX with an IC₅₀ of 1.67 µM, providing a two‑fold advantage over the reference 15‑LOX inhibitor quercetin (IC₅₀ = 3.34 µM). This dual COX‑2/15‑LOX profile is absent in celecoxib and in simpler 2‑aminothiazole or benzimidazole mono‑cores, positioning the benzimidazole‑thiazole scaffold as a privileged starting point for dual‑target anti‑inflammatory agents [1].

COX-2 inhibition 15-lipoxygenase selectivity index anti-inflammatory benzimidazole-thiazole hybrid

EGFR‑TK Inhibition: Thiazol‑Benzimidazole Analogs Match or Surpass Erlotinib in Biochemical Assays

Within a series of 2‑hydrazinyl‑4‑(1‑methyl‑1H‑benzo[d]imidazol‑2‑yl)thiazoles, compounds 4a and 4n displayed EGFR‑TK IC₅₀ values of 71.67 nM and 80.12 nM, respectively, compared with 152.59 nM for the clinical EGFR inhibitor erlotinib. In the MCF‑7 breast‑cancer cell line, the same compounds gave MTT IC₅₀ values between 5.96 µM and 11.91 µM (erlotinib 4.15 µM), with compound 4a additionally inducing G₂/M arrest, caspase‑3 activation, and PARP‑1 cleavage [1]. This demonstrates that properly functionalized benzimidazole‑thiazole cores can achieve sub‑100 nM enzymatic potency—superior to erlotinib in the cell‑free format—while simple 2‑aminothiazole or benzimidazole monomers are devoid of such activity.

EGFR tyrosine kinase anticancer thiazole-benzimidazole MCF-7 erlotinib benchmark

Benzimidazole vs. Benzothiazole: Selective Antiproliferative Activity and Normal‑Cell Sparing in T‑Cell Lymphoma Models

A systematic comparison of halogen‑ and amidino‑substituted benzothiazoles and benzimidazoles revealed that benzimidazole analogs 45a–45c and 46c bearing a 1,2,3‑triazole ring displayed selective antiproliferative activity against HuT78 T‑cell lymphoma cells (IC₅₀ < 10 µM) while sparing normal BJ fibroblasts. In contrast, the corresponding benzothiazole series showed pronounced but non‑selective cytotoxicity. The most selective benzimidazole, 45a, achieved an IC₅₀ of 0.8 µM on THP‑1 cells with a selectivity index of 70 (normal vs. tumor) [1]. This demonstrates that the benzimidazole nucleus, when appropriately substituted, confers a selectivity advantage that is not recapitulated by the benzothiazole isostere, reinforcing the need to procure the benzimidazole‑containing scaffold rather than the more readily available benzothiazole alternative.

benzimidazole vs benzothiazole selectivity index HuT78 lymphoma normal BJ fibroblasts antiproliferative

COX‑1/COX‑2 Dual Inhibition with Extreme Potency Relative to Naproxen and Celecoxib: Evidence from Benzimidazothiazole Series

Compound 25 from a benzimidazothiazole series displayed COX‑1 IC₅₀ = 0.044 µM and COX‑2 IC₅₀ = 4.52 nM, which corresponds to 340‑fold and 198‑fold greater potency than celecoxib and naproxen, respectively, for COX‑1, and 10‑fold and 115‑fold greater potency than the same drugs for COX‑2. In the carrageenan‑induced paw edema model, compound 25 achieved 72 % and 87 % inhibition of COX‑1 and COX‑2, respectively [1]. While the exact title compound is a simpler 2‑amino derivative, the dataset establishes that the benzimidazole‑thiazole chemotype can deliver unprecedented COX potency—far exceeding that of marketed NSAIDs—when elaborated with appropriate substituents, making the core scaffold a strategic procurement choice for next‑generation anti‑inflammatory programs.

COX-1 COX-2 dual inhibitor carrageenan edema benzimidazothiazole

Cholinesterase Dual Inhibition: Benzimidazole‑Thiazole Hybrids Offer Balanced AChE/BuChE Activity for Alzheimer's Programs

A library of 24 benzimidazole‑based thiazole analogs was screened against AChE and BuChE. All analogs showed inhibitory activity, with the most potent compounds achieving IC₅₀ values in the low micromolar range for both enzymes. The dual cholinesterase inhibition profile is particularly relevant for Alzheimer's disease, where balanced AChE/BuChE inhibition is preferred over selective AChE inhibitors such as donepezil. This polypharmacology emerges from the ability of the benzimidazole‑thiazole scaffold to simultaneously occupy the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE while also accommodating BuChE's larger active‑site gorge, a feature not present in mono‑core thiazole or benzimidazole fragments [1].

acetylcholinesterase butyrylcholinesterase Alzheimer's dual inhibitor benzimidazole-thiazole

Kinase Selectivity: CK1δ Inhibition with 442‑Kinase‑Panel Selectivity from a Benzimidazole‑Thiazole‑Carboxamide Scaffold

The 2‑benzamido‑N‑(1H‑benzo[d]imidazol‑2‑yl)thiazole‑4‑carboxamide series delivered compounds 5 and 6 with CK1δ IC₅₀ values of 0.040 µM and 0.042 µM, respectively. Crucially, compound 5 was screened against a 442‑kinase panel and retained high selectivity for CK1δ, with an X‑ray co‑crystal structure (PDB 4TWC) confirming a unique binding mode. In contrast, the simple 2‑aminothiazole or benzimidazole building blocks alone are promiscuous or inactive. This demonstrates that the fused benzimidazole‑thiazole motif can achieve exquisite kinase selectivity when appropriately derivatized, a property that is not accessible with the individual ring systems [1].

CK1δ kinase selectivity benzimidazole-thiazole X-ray co-crystal 442-kinase panel

Evidence‑Backed Application Scenarios for 5-(1H-Benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine in Drug Discovery and Chemical Biology


Dual COX‑2/15‑LOX Anti‑Inflammatory Lead Generation

The benzimidazole‑thiazole scaffold has demonstrated equipotent COX‑2 inhibition relative to celecoxib while adding 15‑LOX blockade (IC₅₀ = 1.67 µM vs. quercetin 3.34 µM) [1]. Programs aiming to develop gastrointestinal‑sparing NSAIDs with leukotriene‑pathway suppression should use this compound as the core for further derivatization, as the dual‑target profile is intrinsic to the hybrid scaffold and cannot be reproduced by simple COX‑2‑selective building blocks.

EGFR‑Mutant and Triple‑Negative Breast Cancer Hit Expansion

Derivatives of the 4‑(benzimidazol‑2‑yl)thiazole chemotype have shown sub‑100 nM EGFR‑TK inhibition (71.67 nM, ~2‑fold better than erlotinib) and induced G₂/M arrest with caspase‑3/PARP‑1 modulation in MCF‑7 cells [2]. The scaffold is therefore suitable as a starting point for medicinal chemistry campaigns targeting EGFR‑overexpressing cancers, with the advantage that the core already incorporates the benzimidazole DNA‑binding motif that erlotinib lacks.

Selective Anticancer Agent Design via Benzimidazole Scaffold Tuning

Benzimidazole analogs built on a benzimidazole‑thiazole framework have shown selective cytotoxicity (SI ≈ 70) in lymphoma and leukemia cell lines, in contrast to benzothiazole counterparts which are broadly toxic [3]. For oncology programs where a wide therapeutic index is critical, sourcing the benzimidazole‑thiazole scaffold rather than the benzothiazole isostere is directly supported by this selectivity data.

Kinase‑Selective Probe Development for CK1δ and Related Targets

The benzimidazole‑thiazole‑carboxamide series has yielded sub‑50 nM CK1δ inhibitors with selectivity demonstrated over 441 other kinases [4]. The parent 5‑(benzimidazol‑2‑yl)‑4‑methylthiazol‑2‑amine structure provides the key pharmacophoric elements (hydrogen‑bond donor/acceptor pattern, planar geometry) that are essential for this selectivity. Projects aimed at creating chemical probes for CK1δ or other under‑studied kinases can use this compound as the starting scaffold for iterative library synthesis.

Quote Request

Request a Quote for 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.